molecular formula C14H14N2O3S B2823264 N'-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide CAS No. 145260-32-8

N'-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide

Cat. No.: B2823264
CAS No.: 145260-32-8
M. Wt: 290.34 g/mol
InChI Key: NWEDWKGLPDLJII-PTNGSMBKSA-N
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Description

N’-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields. It is a Schiff base hydrazone, which is a type of compound formed by the condensation of hydrazides with aldehydes or ketones. This compound is characterized by the presence of a methoxyphenyl group and a benzenesulfonohydrazide moiety, making it an interesting subject for chemical and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide typically involves the reaction of 2-methoxybenzaldehyde with benzenesulfonohydrazide under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines .

Scientific Research Applications

N’-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide is unique due to its specific structural features, such as the methoxy group and the benzenesulfonohydrazide moiety.

Properties

CAS No.

145260-32-8

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

N-[(Z)-(2-methoxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C14H14N2O3S/c1-19-14-10-6-5-7-12(14)11-15-16-20(17,18)13-8-3-2-4-9-13/h2-11,16H,1H3/b15-11-

InChI Key

NWEDWKGLPDLJII-PTNGSMBKSA-N

SMILES

COC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=CC=C2

Isomeric SMILES

COC1=CC=CC=C1/C=N\NS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=CC=C2

solubility

not available

Origin of Product

United States

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